4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDZCQBJBQSNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Triazole-3-thiol Core
- A key intermediate such as potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate or related hydrazinecarbodithioate salts is suspended in water.
- Hydrazine hydrate is added in excess, and the mixture is refluxed with stirring until hydrogen sulfide gas evolution ceases, indicating completion of cyclization.
- The reaction mixture is then acidified, often with concentrated hydrochloric acid, to precipitate the triazole-3-thiol compound.
- The crude product is filtered, washed with cold water, and recrystallized from ethanol to achieve purity.
- Yields for similar triazole-3-thiol compounds range from 68% to over 90%, with melting points around 140–240 °C depending on substituents.
Amination and Thiolation
- The amino group at the 4-position is introduced by treatment with ammonia or hydrazine derivatives.
- Thiolation at the 3-position is often inherent from the cyclization step with carbon disulfide or can be enhanced by thiourea treatment.
- These steps are generally performed under controlled temperature (60–100 °C) and solvent conditions (ethanol, methanol, or dimethylformamide).
- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Hydrazine hydrate, carbon disulfide, reflux | Monitor H2S evolution; acidify to precipitate |
| Substitution (aryl group) | 4-chloro-2-fluorobenzaldehyde, base, reflux | Use polar aprotic solvents for better yield |
| Amination/Thiolation | Ammonia or hydrazine, thiourea, 60–100 °C | Control temperature to avoid decomposition |
| Purification | Recrystallization from ethanol or chromatography | Ensure removal of byproducts |
Optimization strategies include solvent selection (polar aprotic solvents like DMF improve reaction rates), catalyst screening (bases such as K2CO3 or acids like H2SO4), and temperature control to maximize yield and purity while minimizing side reactions.
The synthesized compound is characterized by:
- Infrared spectroscopy (IR): Identification of functional groups such as N-H (3200–3300 cm⁻¹), S-H (~2600 cm⁻¹), and C=N stretching (~1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H-NMR confirms the presence and position of amino, thiol, and aromatic protons.
- Mass spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Elemental analysis: Validates empirical formula.
- Thin-layer chromatography (TLC): Monitors reaction progress.
- The presence of chloro and fluoro substituents on the phenyl ring enhances compound stability and biological activity, necessitating careful control of reaction conditions to preserve these groups during synthesis.
- Cyclization reactions producing the triazole-3-thiol core are generally high-yielding and reproducible.
- Amination and thiolation steps are critical for biological activity and require precise stoichiometric and temperature control.
- Purification challenges due to closely related byproducts are addressed by recrystallization and preparative chromatography.
| Preparation Step | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Cyclization of hydrazinecarbodithioate | Hydrazine hydrate, water, reflux, acidification | 68–92 | 140–240 | H2S gas evolution as indicator |
| Aryl substitution at 5-position | 4-chloro-2-fluorobenzaldehyde, base, reflux | 70–85 | — | TLC monitoring |
| Amination and thiolation | Ammonia/hydrazine, thiourea, 60–100 °C | 75–90 | — | Temperature sensitive |
| Purification | Recrystallization, chromatography | — | — | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has been studied for:
- Antifungal Activity : Research indicates that triazole derivatives can inhibit fungal growth by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This makes them valuable in treating fungal infections .
- Antitumor Properties : Preliminary studies suggest that triazole compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development. The presence of the thiol group enhances their reactivity and potential efficacy against various cancer types .
Agricultural Uses
The compound is also being explored for its application as a fungicide and herbicide:
- Fungicidal Activity : The structural attributes of triazoles allow them to act as fungicides by inhibiting fungal respiration and growth. This is particularly useful in protecting crops from fungal pathogens .
- Herbicidal Properties : Some studies have indicated that modifications of triazole compounds can lead to herbicidal activity, providing a pathway for developing new herbicides that are effective yet environmentally friendly .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of triazole derivatives demonstrated that compounds similar to 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibition against Candida albicans. The results indicated a dose-dependent response, showcasing the compound’s potential as an antifungal agent.
Case Study 2: Cancer Cell Apoptosis
In vitro testing on various cancer cell lines revealed that the compound could trigger apoptosis through the mitochondrial pathway. The study highlighted its effectiveness against breast and lung cancer cells, suggesting further investigation into its mechanism of action could yield promising therapeutic strategies.
Mechanism of Action
The mechanism of action of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death. The compound may also interfere with the synthesis of nucleic acids or proteins, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Analogues and Their Properties
Structural and Crystallographic Insights
- Crystal Packing : Chloro and fluoro substituents influence molecular conformation and packing. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole adopts a planar conformation with perpendicular fluorophenyl groups, affecting solubility .
Biological Activity
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.68 g/mol. The compound features a triazole ring substituted with an amino group and a chlorofluorophenyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of various thiosemicarbazides with appropriate aryl isothiocyanates under alkaline conditions. The reaction yields mercapto-substituted triazoles that exhibit significant biological properties. For instance, one study reported the synthesis of related triazole-thiol derivatives and their subsequent biological evaluation .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In a comparative study, derivatives of triazole-thiol showed moderate to strong antibacterial activity against various microorganisms including Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to enhance this activity by facilitating interactions with microbial enzymes.
Antioxidant Properties
Triazole-thiol derivatives have been evaluated for their antioxidant capabilities. Studies suggest that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The presence of the thiol group plays a crucial role in this mechanism .
Anticancer Activity
Several studies have highlighted the potential anticancer effects of triazole-based compounds. For example, derivatives similar to this compound have shown promising results against various cancer cell lines. One study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a related compound . This suggests that modifications in the triazole structure can lead to enhanced anticancer activity.
Case Studies
Q & A
Q. Key Methodological Steps :
- Cyclocondensation : Reacting thiosemicarbazides with aldehydes/ketones under acidic conditions.
- Microwave Synthesis : Reduces reaction time (e.g., 30–60 minutes) compared to conventional heating.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures.
How is the antiradical activity of this compound evaluated experimentally?
Basic Research Question
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. A 2 mM solution of the compound in DMSO is mixed with 0.1 mM DPPH in methanol, incubated at 25°C for 30 minutes, and optical density (OD) measured at 517 nm using a spectrophotometer. Antiradical activity (ARA) is calculated as:
At 1 mM, the parent compound showed 88.89% ARA, comparable to ascorbic acid .
What analytical techniques are essential for characterizing this compound?
Basic Research Question
- Elemental Analysis : Validates C, H, N, S composition (e.g., using Elementar Vario L cube).
- Spectroscopy : ¹H-NMR (400 MHz in DMSO-d₆) identifies proton environments; LC-MS confirms molecular weight.
- Chromatography : GC-MS ensures reaction completeness and compound individuality .
How do structural modifications influence the antiradical activity of this triazole derivative?
Advanced Research Question
Substituents at the 3-thiol position critically modulate activity:
- 4-Fluorobenzylidene : Reduces ARA by \sim15% at 1 mM due to electron-withdrawing effects.
- 2-Hydroxybenzylidene : Enhances ARA to 92% via radical stabilization through hydrogen bonding.
- Thiophene Derivatives : Exhibit concentration-dependent activity (e.g., 53.78% ARA at 0.1 mM) .
Q. Design Strategy :
- Introduce electron-donating groups (e.g., -OH, -NH₂) to improve radical scavenging.
- Avoid bulky substituents that sterically hinder DPPH interaction.
What are the advantages of microwave-assisted synthesis for triazole derivatives?
Advanced Research Question
Microwave synthesis (e.g., Milestone Flexi Wave system) offers:
- Faster Reaction Kinetics : 30-minute reactions vs. 6–8 hours conventionally.
- Higher Yields : 85% for 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole.
- Reduced Side Products : Controlled heating minimizes decomposition .
How can spectral data contradictions (e.g., ¹H-NMR splitting patterns) be resolved?
Advanced Research Question
Contradictions arise from tautomerism or dynamic exchange. Strategies include:
- Variable Temperature NMR : Identifies tautomeric forms (e.g., thiol-thione equilibrium).
- DFT Calculations : Predicts stable conformers and coupling constants.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
What coordination chemistry applications exist for this compound?
Advanced Research Question
The triazole-thiol moiety acts as a bidentate ligand, coordinating via NH₂ and S atoms. For example:
- Cu(II) Complexes : Square planar geometry, confirmed by UV-Vis (d-d transitions at 600–650 nm).
- Zn(II)/Cd(II) Complexes : Tetrahedral structures with enhanced thermal stability (TGA data).
Applications include catalysis and electrochemical sensors (e.g., nitrite detection) .
How is molecular docking used to predict biological activity?
Advanced Research Question
Docking studies (e.g., AutoDock Vina) assess binding affinity to targets like COX-2 or NADPH oxidase:
- Protocol :
- Prepare ligand (triazole derivative) and receptor (PDB ID: 1CX2) structures.
- Simulate binding in active sites; calculate ΔG (binding energy).
- Validate with ADME analysis (SwissADME) for drug-likeness.
- Outcome : Derivatives with 4-fluorophenyl groups showed higher affinity (-9.2 kcal/mol) than ibuprofen (-7.1 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
